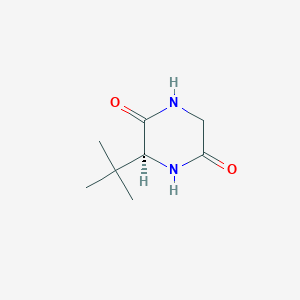

(S)-3-tert-Butyl-2,5-piperazinedione

Description

Significance of 2,5-Diketopiperazines (DKPs) as Cyclic Dipeptides in Chemical Synthesis

2,5-Diketopiperazines (DKPs), also known as cyclic dipeptides, represent the simplest class of cyclic peptide derivatives, formed through the condensation of two amino acids. snnu.edu.cn Their inherent structural features, including a conformationally constrained six-membered ring and the presence of both hydrogen bond donors and acceptors, make them highly attractive scaffolds in medicinal chemistry and organic synthesis. nih.gov The DKP framework is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products isolated from fungi, bacteria, plants, and marine organisms. yale.edu

The significance of DKPs in chemical synthesis is underscored by the diverse and potent biological activities exhibited by many of their derivatives. These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antifungal, antiviral, and neuroprotective properties. yale.eduresearchgate.net This inherent bioactivity has spurred considerable interest in the development of synthetic methodologies to access novel DKP analogues, recognizing them as "privileged structures" that are more likely to exhibit drug-like properties. yale.edu The stability of the DKP core to proteolytic degradation, a common challenge with linear peptides, further enhances their appeal as templates for drug design. researchgate.net

Synthetically, the DKP scaffold provides a robust platform for the introduction of various substituents at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. The most common synthetic route to 2,5-DKPs involves the cyclization of a dipeptide precursor. nih.gov This seemingly straightforward transformation can be influenced by various factors, including the nature of the amino acid side chains and the reaction conditions employed.

Importance of Chirality and Stereochemistry in Piperazinedione Structures

The concept of chirality, or the "handedness" of a molecule, is of paramount importance in the biological and chemical sciences. The spatial arrangement of atoms within a molecule, its stereochemistry, dictates its three-dimensional shape and, consequently, its interactions with other chiral molecules, such as proteins and enzymes in the body. In the context of piperazinedione structures, the presence of one or more stereocenters gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements.

The significance of stereochemistry in drug design cannot be overstated. Different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even produce harmful side effects. This critical distinction has led to a paradigm shift in the pharmaceutical industry, with a strong emphasis on the development of single-enantiomer drugs to enhance efficacy and safety. snnu.edu.cn

For piperazinediones derived from chiral amino acids, the stereochemistry at the α-carbons profoundly influences the conformation of the six-membered ring and the orientation of the side chains. This, in turn, affects how the molecule binds to its biological target. The precise three-dimensional arrangement of functional groups is crucial for achieving high-affinity and selective interactions, which are the cornerstones of modern drug discovery. Therefore, the ability to control the stereochemistry during the synthesis of piperazinedione structures is not just a matter of chemical elegance but a fundamental requirement for the rational design of new therapeutic agents.

Overview of (S)-3-tert-Butyl-2,5-Piperazinedione within the Context of Chiral Building Blocks

This compound, a specific chiral diketopiperazine, serves as a quintessential example of a chiral building block in organic synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The use of such building blocks is a powerful strategy in asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereochemical control.

The structure of this compound features a stereocenter at the 3-position, bearing a bulky tert-butyl group. This steric bulk can play a significant role in directing the stereochemical outcome of subsequent reactions, a concept known as chiral induction. The defined (S)-configuration of this building block provides a fixed stereochemical anchor from which new stereocenters can be constructed with predictable stereochemistry.

Within the broader landscape of organic synthesis, compounds like this compound are valuable intermediates. They can be utilized as chiral templates or scaffolds, where the inherent chirality of the building block guides the formation of new chiral centers in a diastereoselective manner. The robust piperazinedione ring can be chemically modified or cleaved at a later stage of the synthesis to reveal the desired functionality in the final target molecule. The commercial availability of this and other chiral building blocks has significantly facilitated the synthesis of enantiomerically pure compounds for research and development in the pharmaceutical and agrochemical industries.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-tert-butylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNUQNZSDAFHT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369345 | |

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65050-07-9 | |

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of S 3 Tert Butyl 2,5 Piperazinedione As a Chiral Building Block and Its Applications in Asymmetric Synthesis

Fundamental Function as a Versatile Chiral Scaffold

The inherent chirality and structural features of (S)-3-tert-Butyl-2,5-piperazinedione position it as a highly effective and versatile scaffold in the stereocontrolled synthesis of complex molecules.

The piperazine (B1678402) ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. snnu.edu.cn The incorporation of a chiral center, as seen in this compound, provides a template for the synthesis of enantiomerically pure heterocyclic compounds. sigmaaldrich.combldpharm.com This diketopiperazine framework serves as a rigid starting point for the construction of more complex fused and spirocyclic heterocyclic systems. researchgate.netacs.orgnih.gov The predictable stereochemistry of the tert-butyl group allows for facial discrimination in subsequent reactions, guiding the formation of new stereocenters with high selectivity. This has led to its use in the synthesis of various chiral piperidines, which are key components in many natural products and pharmaceuticals. nih.govsnnu.edu.cnnih.gov

Beyond its direct use, this compound is a critical intermediate in multi-step synthetic sequences aimed at producing complex chiral molecules. Its robust nature allows it to be carried through several reaction steps without racemization. The diketopiperazine can be selectively functionalized at different positions, enabling the divergent synthesis of a variety of target molecules from a single chiral starting material. This strategic use as a chiral building block is instrumental in streamlining the synthesis of intricate molecular architectures with defined stereochemistry.

Synthetic Utility in the Asymmetric Preparation of α-Amino Acids

One of the most significant applications of this compound is in the asymmetric synthesis of α-amino acids, particularly through the bislactim ether method.

The bislactim ether method, pioneered by Schöllkopf, is a powerful strategy for the asymmetric synthesis of α-amino acids. wikipedia.orgdrugfuture.com The process begins with the O-methylation of this compound to form the corresponding bislactim ether. wikipedia.org This is followed by deprotonation at the prochiral carbon of the glycine (B1666218) unit using a strong base, typically n-butyllithium, to generate a nucleophilic carbanion. wikipedia.org The bulky tert-butyl group effectively shields one face of the resulting anion, directing the subsequent alkylation to occur from the opposite face with high diastereoselectivity. wikipedia.org

The alkylation is carried out with a variety of electrophiles, such as alkyl halides, leading to the introduction of a new side chain. wikipedia.orgresearchgate.net Finally, acidic hydrolysis of the alkylated bislactim ether cleaves the cyclic structure, yielding the desired α-amino acid methyl ester and the chiral auxiliary, which can be recovered and recycled. wikipedia.org This method allows for the synthesis of a wide range of both natural and unnatural α-amino acids with high enantiomeric purity, typically exceeding 95% enantiomeric excess (ee). wikipedia.orgresearchgate.net

Table 1: Key Steps in the Bislactim Ether Method

| Step | Description | Reagents |

| 1. Bislactim Ether Formation | O-methylation of the diketopiperazine. | Trimethyloxonium tetrafluoroborate |

| 2. Deprotonation | Abstraction of the prochiral proton from the glycine unit. | n-Butyllithium (n-BuLi) |

| 3. Diastereoselective Alkylation | Introduction of the amino acid side chain via reaction with an electrophile. | Alkyl halide (R-X) |

| 4. Hydrolysis | Cleavage of the cyclic structure to release the amino acid ester and the chiral auxiliary. | Aqueous acid (e.g., HCl) |

The bislactim ether method offers distinct advantages over other approaches to chiral α-amino acid synthesis.

Enzymatic Methods: While enzymatic syntheses, such as those employing transaminases or ammonia-lyases, can provide high enantioselectivity and operate under mild conditions, they often exhibit limited substrate scope. researchgate.netrsc.org The bislactim ether method, in contrast, is applicable to a broader range of electrophiles for the synthesis of diverse unnatural amino acids.

Chiral Auxiliary-Based Methods: Other chiral auxiliary-based methods, like those using Evans oxazolidinones or α-phenylglycinol in Strecker syntheses, are also effective. researchgate.net However, the Schöllkopf method is notable for the straightforward recovery of the chiral auxiliary.

Asymmetric Catalysis: Asymmetric catalytic methods, including those using chiral aldehydes or phase-transfer catalysts, have gained prominence. frontiersin.org These methods can be highly efficient, but the development and optimization of catalysts for specific substrates can be challenging.

Resolution of Racemates: Classical resolution of racemic amino acids can be effective but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. libretexts.org The bislactim ether method is an asymmetric synthesis, not a resolution, and thus can achieve theoretical yields approaching 100%. wikipedia.org

Table 2: Comparison of Chiral Amino Acid Synthesis Methods

| Method | Advantages | Disadvantages |

| Bislactim Ether Method | High enantioselectivity, broad scope, recoverable auxiliary. | Requires stoichiometric use of the chiral auxiliary, limited atom economy. wikipedia.org |

| Enzymatic Synthesis | High enantioselectivity, mild conditions. researchgate.netrsc.org | Often limited substrate scope. |

| Other Chiral Auxiliaries | High stereocontrol. researchgate.net | Auxiliary may be difficult to remove or recover. |

| Asymmetric Catalysis | High efficiency, low catalyst loading. frontiersin.org | Catalyst development can be complex. |

| Resolution of Racemates | Well-established technique. libretexts.org | Maximum 50% yield for the desired enantiomer. |

Construction of Complex Chiral Heterocycles and Peptidomimetics

The utility of this compound extends to the synthesis of complex chiral heterocycles and peptidomimetics. nih.govmdpi.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. purdue.edunih.govmdpi.com The rigid diketopiperazine scaffold serves as an excellent template for constraining the conformation of appended side chains, a key strategy in the design of potent and selective peptidomimetics. By functionalizing the diketopiperazine core, researchers can create novel structures that present key pharmacophoric groups in a well-defined spatial arrangement, leading to enhanced interactions with biological targets. nih.govnih.gov

Synthesis of Substituted Piperazines and Piperazin-2-ones from DKP Precursors

The 2,5-piperazinedione (B512043) framework is a well-established precursor for synthesizing substituted piperazines and piperazin-2-ones. chemrxiv.orgchemrxiv.org The DKP core can be strategically functionalized and subsequently modified to yield a variety of piperazine derivatives. Methodologies for creating substituted piperazine-2,5-diones often involve either the cyclization of linear dipeptides or the functionalization of a pre-existing DKP core. chemrxiv.orgnih.gov

One common strategy involves the condensation of various aldehydes with the DKP scaffold to create (benzylidene)piperazine-2,5-diones. chemrxiv.orgchemrxiv.org Subsequent hydrogenation of these intermediates can lead to the formation of substituted piperazines. chemrxiv.org The development of new catalytic methods, such as palladium-catalyzed cyclization reactions, provides efficient and modular routes to highly substituted piperazines from readily available diamine components under mild conditions. acs.org These advanced synthetic strategies expand the chemical space available for creating structurally diverse piperazine-based compounds, a motif frequently found in FDA-approved drugs. nih.govnih.gov The lack of substitution on the methylene (B1212753) carbons in most existing piperazine-containing drugs highlights the untapped potential for developing novel three-dimensional structures for biological targeting. nih.gov

Research in this area has led to the development of various synthetic routes, as summarized in the table below.

| Precursor/Method | Target Compound Class | Key Features |

| DKP Core + Aldehydes | (Z,Z)-(Benzylidene)piperazine-2,5-diones | Condensation reaction, allows for homo- and heterodimeric substitution. chemrxiv.orgchemrxiv.org |

| Hydrogenation of Benzylidene DKPs | Substituted Piperazines | Can produce cis and trans isomers; stereoselectivity can be influenced by the catalyst. chemrxiv.org |

| Palladium-Catalyzed Cyclization | Highly Substituted Piperazines | Modular synthesis from propargyl units and diamines, high regio- and stereocontrol. acs.org |

| Reductive Amination of dicarbonyls | C-Substituted Piperazines | An atom-economical approach to piperazine synthesis. nih.gov |

Formation of Polycyclic Scaffolds and Ring-Fused Systems (e.g., Tetrahydroisoquinolines, Bicyclic Diketopiperazines)

The rigid structure of the diketopiperazine ring is an excellent template for constructing more complex, polycyclic systems. google.com Alkylation at the C-3 or C-6 positions of the DKP ring has been effectively used to create bicyclic ring systems. google.com The synthesis of these intricate structures is of significant interest due to their prevalence in biologically active natural products and alkaloids. nih.gov

One notable application is in the synthesis of the tetrahydroisoquinoline (THIQ) alkaloid family. The THIQ motif is a fundamental scaffold in numerous natural products, and its synthesis often requires creative strategies. nih.govacs.org Biosynthesis of simple THIQs typically involves the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. nih.govacs.org Synthetic approaches leverage DKP-derived intermediates to construct the core Erythrina alkaloid skeleton through key reactions like N-acyliminium ion cyclization. nih.gov

The formation of bicyclic diketopiperazines is another important application. These structures can be synthesized through methods like intramolecular Diels-Alder reactions or by first building the DKP ring and then forming a second, larger ring via ring-closing metathesis (RCM). google.comnih.gov

| Synthetic Strategy | Target Polycyclic System | Key Reaction Type |

| N-Acyliminium Ion Cyclization | Tetrahydroisoquinolines (Erythrina Alkaloids) | Intramolecular Cyclization nih.gov |

| Intramolecular Diels-Alder | Bicyclic Diketopiperazines | Cycloaddition google.com |

| Ring-Closing Metathesis (RCM) | Bicyclic Diketopiperazines (e.g., 10-membered ring) | Olefin Metathesis nih.gov |

| Cobalt-Promoted Dimerization | C3-C3' Linked Bicyclic Alkaloids | Dimerization/DKP formation nih.gov |

Transformations into Other Nitrogen-Containing Compounds (e.g., Aziridines, α-Ketoamides)

The DKP scaffold can be transformed into other valuable nitrogen-containing compounds through regioselective ring-opening and subsequent reactions. A notable example is the conversion of 3-arylmethylene-2,5-piperazinediones into highly functionalized aziridines. This transformation can be achieved through a sequential three-component process initiated by bromomethoxylation, which leads to a domino reaction involving regioselective opening of the DKP ring and diastereoselective formation of the aziridine (B145994) ring. nih.gov

Furthermore, these aziridine derivatives, which bear a peptide side chain, can undergo a one-step transformation into β-functionalized α-ketoamides under mild conditions. nih.gov α-Ketoamides are privileged motifs in numerous drugs and natural products, and developing novel synthetic routes from simple starting materials is a significant goal in organic synthesis. nih.gov The DKP-based method provides an efficient and mechanistically novel entry into these important classes of compounds. nih.gov

| Starting DKP Derivative | Intermediate | Final Product | Key Transformation |

| 3-Arylmethylene-2,5-piperazinedione | Bromomethoxylated DKP | N-unprotected, trisubstituted aziridine | Domino process: DKP ring opening, aziridination. nih.gov |

| Aziridine from DKP | N/A | β-Trifluoroacetamido-α-ketoamide | One-step transformation. nih.gov |

| Aziridine from DKP | N/A | α,β-Diketoamide | One-step transformation. nih.gov |

Development of Conformationally Constrained Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The rigid DKP scaffold is ideal for creating conformationally constrained peptidomimetics. nih.govnih.gov By incorporating the DKP structure, chemists can lock a peptide backbone into a specific conformation, which is crucial for effective interaction with biological targets like receptors or enzymes. mdpi.com

The design of such peptidomimetics is a major focus in medicinal chemistry, as the biological activity of a ligand is dependent on the three-dimensional arrangement of its side chains. mdpi.com Incorporating constrained dipeptide mimics into peptide sequences is a key strategy in the search for potent enzyme inhibitors. nih.gov For example, modifying peptides with constrained mimics has led to inhibitors of Protein Arginine N-Methyl Transferases (PRMTs) with activity in the low micromolar range. nih.gov These constrained structures can induce specific secondary structures, such as unique turn structures stabilized by hydrogen bonds or aromatic interactions. nih.gov

| Peptidomimetic Design Strategy | Target | Desired Outcome | Example Application |

| Incorporation of DKP scaffold | Peptide Backbone | Induce conformational rigidity, mimic β-turns. nih.gov | Enzyme Inhibitors |

| Substitution with non-proteinogenic amino acids | Bioactive Peptides | Enhance stability and activity. nih.gov | PRMT Inhibitors nih.gov |

| N-alkylation of the peptide backbone | Bioactive Peptides | Increase metabolic stability. nih.gov | PRMT Inhibitors nih.gov |

| Incorporation of constrained mimics (e.g., dibenzofuran) | Pro-Pro sequence | Lock peptide into a major conformation. nih.gov | Cell Adhesion Inhibition nih.gov |

Applications in Advanced Materials Research

Beyond its role in synthesis and medicinal chemistry, this compound and related DKP structures are finding applications in the field of materials science. Their unique structural and chemical properties make them suitable for incorporation into polymers and for use in the construction of supramolecular assemblies.

Incorporation into Polymer Formulations for Enhanced Material Properties

This compound can be integrated into polymer formulations to improve the material's characteristics. chemimpex.com Its incorporation can enhance key properties such as mechanical strength and thermal stability, making the resulting materials more robust and suitable for a wider range of industrial applications. chemimpex.com The rigid, cyclic structure of the DKP moiety can impart order and strength to the polymer matrix, while the potential for hydrogen bonding can create cross-linking effects that further bolster the material's integrity.

Utility in Supramolecular Chemistry as Artificial Receptors and Flexible Ligands

The diketopiperazine ring possesses intrinsic properties that make it highly valuable in supramolecular chemistry. The two amide groups within the six-membered ring create a rigid structure capable of forming up to four hydrogen bonds, facilitating molecular recognition events. google.com This predictable hydrogen bonding capability allows DKPs to act as scaffolds for building artificial receptors designed to bind specific guest molecules.

Furthermore, the DKP framework can be used to design conformationally flexible ligands. nih.govsemanticscholar.org While the core ring is rigid, appropriate functionalization allows for the attachment of flexible side chains. This combination of a stable core with adaptable recognition elements is a key design principle for creating selective ligands for biological targets, such as G-protein coupled receptors (GPCRs). nih.govnih.gov For instance, flexible tadalafil (B1681874) analogues based on a DKP scaffold have been synthesized and studied for their biological activity. semanticscholar.org The conformational flexibility of these DKP derivatives allows them to adapt to the binding pockets of their targets, potentially leading to high affinity and selectivity. nih.govsemanticscholar.org

Advanced Spectroscopic and Analytical Techniques for Stereochemical Elucidation of Chiral Piperazinediones

Confirmation of Absolute and Relative Stereochemistry

Establishing the precise stereochemistry of a chiral center is fundamental. For cyclic structures like piperazinediones, this involves determining not only the absolute configuration (R/S) of the chiral center but also the relative orientation of substituents and the conformation of the ring system.

Single-crystal X-ray diffraction is the most powerful and conclusive method for determining the absolute and relative stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of electron density within a crystal, from which the exact spatial coordinates of each atom can be determined.

For a chiral piperazinedione, X-ray analysis yields several key pieces of information:

Absolute Configuration: By employing a radiation source with a wavelength near an absorption edge of one of the atoms in the crystal (e.g., using copper radiation for a molecule containing oxygen or nitrogen), anomalous dispersion effects can be measured. The resulting data, analyzed through parameters like the Flack parameter, allow for the unambiguous determination of the absolute configuration (S in this case) at the C3 position.

Relative Stereochemistry and Conformation: The analysis provides precise bond lengths, bond angles, and torsion angles. ugent.beresearchgate.net This information defines the conformation of the 2,5-piperazinedione (B512043) ring, which typically adopts a non-planar puckered form, such as a boat or twist-boat conformation. nih.gov It also confirms the relative orientation of the tert-butyl group with respect to the ring. In cyclic dipeptides, these analyses reveal how intermolecular forces, particularly hydrogen bonding, influence the molecular packing in the crystal lattice. ugent.be

While a specific crystal structure for (S)-3-tert-Butyl-2,5-piperazinedione is not detailed in the reviewed literature, the technique's application to numerous other cyclic dipeptides demonstrates its definitive power in stereochemical elucidation. ugent.beresearchgate.netacs.org

Nuclear Overhauser Effect (NOE) spectroscopy is a premier NMR technique for determining the conformation and relative stereochemistry of molecules in solution. rsc.org It detects spatial proximity between protons that are typically within 5 Å of each other, irrespective of through-bond connectivity. youtube.com Two-dimensional NOESY experiments are particularly useful for mapping these through-space interactions. libretexts.org

In the context of this compound, NOESY can confirm the relative stereochemistry by identifying key correlations:

Substituent Orientation: A crucial set of NOE cross-peaks would be observed between the methine proton at the chiral C3 position and specific protons on the glycine-derived portion of the ring (C6 methylene (B1212753) protons). The presence and intensity of these correlations would confirm the pseudo-axial or pseudo-equatorial orientation of the tert-butyl group, thereby establishing the relative stereochemistry. For instance, a strong NOE between the C3 proton and one of the C6 protons would indicate their proximity on the same face of the ring.

This combination of NMR studies, particularly NOE correlations, is invaluable for a complete stereochemical assignment when single crystals for X-ray analysis are unavailable. nih.govresearchgate.net

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The specific rotation, [α], is a standardized measure used to confirm the identity and enantiomeric purity of a chiral compound.

For this compound, the experimentally measured optical rotation provides direct evidence of its enantiomeric identity. A positive sign (+) indicates dextrorotation (rotation to the right), while a negative sign (-) indicates levorotation. Comparison of the measured value with the literature value confirms that the correct enantiomer has been synthesized or isolated.

| Compound | Specific Rotation ([α]²⁰/D) | Conditions |

| This compound | +78 ±1° | c = 1% in acetic acid |

Table 1: Optical rotation data for this compound. Data sourced from Sigma-Aldrich. sigmaaldrich.comdv-expert.org

Chiral Chromatography for Enantiomeric Purity Assessment

While the techniques above confirm the stereochemical identity, chiral chromatography is the primary method for quantifying the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. This involves separating the enantiomers on a chromatographic column that contains a chiral selector.

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. sigmaaldrich.comchromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For a polar molecule like this compound, which is a derivative of the amino acid L-tert-leucine, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives are highly versatile and widely used for a broad range of chiral compounds. mdpi.com

Macrocyclic Glycopeptide CSPs: Chiral selectors like vancomycin (B549263) or teicoplanin are particularly effective for separating enantiomers of amino acids and small peptides, making them well-suited for this analysis. nih.gov

A typical analytical method would involve dissolving the sample in a suitable solvent and injecting it onto the chiral column. The enantiomers are then separated using a mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), allowing for the quantification of the minor (R)-enantiomer in the presence of the major (S)-enantiomer.

| Parameter | Typical Conditions for Chiral Amino Acid Derivatives |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic Glycopeptide (e.g., Chirobiotic™ series) CSPs mdpi.comnih.gov |

| Mobile Phase | Normal Phase (Hexane/Isopropanol), Polar Organic (Acetonitrile/Methanol), or Reversed Phase (Aqueous buffers/Organic modifier) |

| Detection | UV/Vis Detector |

Table 2: General chiral HPLC parameters applicable for the enantiomeric purity assessment of this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental impact. selvita.comshimadzu.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol.

SFC is particularly well-suited for the chiral analysis of diketopiperazines. nih.gov The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for much faster separations and column equilibration times compared to HPLC. chromatographyonline.com The same polysaccharide-based CSPs that are effective in HPLC are typically used in SFC. A chiral SFC method can achieve baseline separation of the (S)- and (R)-enantiomers of 3-tert-Butyl-2,5-piperazinedione in a fraction of the time required by HPLC, often in just a few minutes. nih.gov This high-throughput capability makes it an ideal technique for screening and quality control applications.

| Feature | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Supercritical CO₂ |

| Organic Modifier | Methanol, Ethanol, or Isopropanol |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) chromatographyonline.comnih.gov |

| Key Advantages | High speed, reduced organic solvent consumption, fast equilibration selvita.comchromatographyonline.com |

Table 3: Key aspects of chiral SFC for the analysis of this compound.

Dynamic HPLC for Enantiomerization Barrier Determination

Dynamic High-Performance Liquid Chromatography (DHPLC) on chiral stationary phases is a powerful technique for investigating the stereochemical stability of chiral molecules that can undergo enantiomerization. This method is particularly well-suited for studying compounds like this compound, where conformational changes or other processes can lead to the interconversion between enantiomers on a timescale comparable to the chromatographic separation. nih.govsemanticscholar.org

The core principle of dynamic HPLC involves the on-column interconversion of enantiomers as they pass through a chiral stationary phase (CSP). nih.gov When a racemic or scalemic mixture of a stereochemically labile compound is injected, the elution profile can deviate significantly from the typical two distinct Gaussian peaks observed for stable enantiomers. Instead, a characteristic chromatogram with a plateau between the two enantiomer peaks is often observed. semanticscholar.orgmdpi.com This plateau is formed by the molecules that have interconverted from one enantiomeric form to the other during their transit through the column.

The height of this plateau is directly related to the rate of enantiomerization. semanticscholar.org By systematically varying experimental conditions, such as temperature and mobile phase composition, the kinetics of the interconversion process can be meticulously studied. An increase in temperature typically leads to a faster rate of enantiomerization, resulting in a higher plateau and, eventually, coalescence of the two peaks into a single broad peak at the coalescence temperature. mdpi.com

To extract quantitative data, the experimental dynamic chromatograms are often analyzed using computer simulation programs. semanticscholar.orgmdpi.com These programs model the chromatographic process and the on-column enantiomerization, allowing for the determination of the rate constants for the forward and reverse interconversion reactions at different temperatures. From these rate constants, the activation energy barrier (ΔG‡) for enantiomerization can be calculated using the Eyring equation. This provides a quantitative measure of the stereochemical stability of the chiral compound.

Table 1: Illustrative Dynamic HPLC Data for Enantiomerization Barrier Determination

| Temperature (°C) | Rate Constant k1 (s⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| 10 | 0.05 | 20.5 |

| 20 | 0.15 | 20.2 |

| 30 | 0.40 | 19.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of organic molecules, including chiral piperazinediones like this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the tert-butyl group, the protons on the piperazinedione ring, and the amide (N-H) protons. The tert-butyl group will typically appear as a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The protons on the chiral center (C3) and the other methylene protons of the ring (C6) will exhibit more complex splitting patterns (e.g., doublets of doublets) due to coupling with each other and with the adjacent N-H protons.

The chemical shifts and coupling constants of the ring protons are particularly sensitive to the conformation and stereochemistry of the piperazinedione ring. researchgate.netiaea.org For instance, the spatial relationship between protons (dihedral angle) can be inferred from the magnitude of the proton-proton coupling constants (³JHH), which can help to define the ring conformation (e.g., boat, chair, or twist-boat).

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives rise to a distinct signal. For this compound, one would expect to observe signals for the two carbonyl carbons (C2 and C5), the chiral methine carbon (C3), the methylene carbon (C6), and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the ring carbons are indicative of their hybridization and substitution, and can also be influenced by the ring's conformation.

The following tables provide hypothetical but representative ¹H and ¹³C NMR data for this compound, based on typical chemical shift values for similar structural motifs.

Table 2: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H (1) | 8.1 | br s | - | 1H |

| N-H (4) | 7.9 | br s | - | 1H |

| H-3 | 4.1 | dd | 3.5, 1.5 | 1H |

| H-6a | 3.5 | dd | 17.0, 4.0 | 1H |

| H-6b | 3.3 | dd | 17.0, 2.0 | 1H |

Abbreviations: s = singlet, dd = doublet of doublets, br s = broad singlet

Table 3: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | 168.5 |

| C=O (C5) | 167.0 |

| C-3 | 60.2 |

| C-6 | 45.5 |

| C (CH₃)₃ | 35.0 |

Through the combined analysis of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HSQC, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved.

Mechanistic Investigations and Theoretical Studies of S 3 Tert Butyl 2,5 Piperazinedione Chemistry

Elucidation of Reaction Mechanisms in Piperazinedione Transformations

Studies on Diketopiperazine Formation Kinetics and Controlling Factors (e.g., Steric and Conformational Effects)

The formation of the 2,5-piperazinedione (B512043) ring is a critical transformation, often occurring as an intramolecular cyclization of a dipeptide precursor. The kinetics of this reaction are significantly influenced by a variety of factors, with steric and conformational effects playing a pivotal role. The bulky tert-butyl group at the C3 position of (S)-3-tert-Butyl-2,5-piperazinedione introduces substantial steric hindrance, which profoundly impacts the rate of cyclization.

The generally accepted mechanism for DKP formation involves a nucleophilic attack by the N-terminal amine on the carbonyl carbon of the second amino acid residue's amide bond, leading to a tetrahedral intermediate that subsequently collapses to form the six-membered ring. nih.gov The rate of this process is highly dependent on the conformation of the dipeptide precursor. A cis-amide bond between the two amino acid residues is required to bring the reacting groups into proximity, and the energy barrier for the requisite trans-cis isomerization can be a rate-limiting factor. nih.gov

Studies on various dipeptides have shown that the steric bulk of the amino acid side chains is a critical determinant of the cyclization rate. researchgate.net For instance, in one study, increasing the steric bulk of the N-terminal amino acid side chain in a series of dipeptide amides (Gly, Ala, Phe, Val) led to a decrease in the rate of DKP formation. This is attributed to steric interactions in the transition state leading to the tetrahedral intermediate. researchgate.net The tert-butyl group, being one of the most sterically demanding substituents, is expected to have a pronounced effect. conicet.gov.ar Its presence can hinder the approach of the nucleophilic amine to the carbonyl carbon, thereby slowing the cyclization kinetics.

| Factor | Effect on Diketopiperazine Formation Rate | Rationale |

| Steric Bulk (e.g., tert-Butyl group) | Generally decreases rate | Steric hindrance in the transition state leading to the tetrahedral intermediate. researchgate.net |

| Amide Bond Conformation | cis-conformation required | Brings the N-terminal amine and the second carbonyl group into proximity for intramolecular attack. nih.gov |

| Solvent Polarity | Rate can increase with decreasing polarity | Lowering of the enthalpic barrier for the transition state. nih.gov |

| Peptide Sequence | Significant impact | Proline at the penultimate position, for example, can stabilize the transition state and increase the rate of DKP formation. nih.govacs.org |

Mechanisms of Ring-Opening and Subsequent Derivatization Reactions

The 2,5-piperazinedione ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to functionalized linear dipeptides or other heterocyclic systems. The mechanisms of these reactions are crucial for the synthetic derivatization of the core scaffold.

Ring-opening is typically initiated by nucleophilic attack at one of the two endocyclic amide carbonyl carbons. Under basic conditions, hydroxide (B78521) ions can hydrolyze the amide bond. Acid-catalyzed hydrolysis is also possible, requiring strong acids and elevated temperatures to protonate the carbonyl oxygen, rendering the carbon more electrophilic. researchgate.net

The stability of the DKP ring makes it a useful scaffold for further chemical modifications. Derivatization can occur at the nitrogen atoms or at the C6 methylene (B1212753) group. For instance, N-alkylation can be achieved, and the C6 position can be functionalized following enolate formation. These derivatization reactions expand the chemical space accessible from the this compound core.

More complex transformations can involve oxidative ring-opening and subsequent ring-closing protocols to generate different heterocyclic structures. For example, oxidative cleavage of a related olefin-containing ring can produce a diformyl intermediate, which can then undergo a ring-closing reductive amination to form new, expanded heterocyclic systems like piperidines or tetrahydroisoquinolines. nih.gov While not a direct reaction of the piperazinedione itself, this illustrates the principle of using ring-opening strategies to access diverse molecular architectures.

Computational Chemistry and Molecular Modeling Approaches

Theoretical Studies on Catalytic Cycles and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed reaction pathways and catalytic cycles involved in the chemistry of piperazinediones. researchgate.net DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers, providing deep mechanistic insights that are often difficult to obtain experimentally.

Theoretical studies on DKP formation have confirmed the multi-step nature of the cyclization process. For example, DFT calculations on the pyrolysis of proline to form a DKP proposed a four-step mechanism, identifying the transition state of a dehydration process as the rate-controlling step. researchgate.net Such studies can analyze the geometric parameters, charge distributions, and bond orders along the reaction coordinate to understand the electronic and structural changes occurring during the reaction.

In the context of solid-phase peptide synthesis, where unwanted DKP formation is a common side reaction, computational models have been developed to predict the rate of this side reaction. acs.org These models can incorporate pseudo-reaction pathways, including intramolecular and intermolecular steps, and can be used to identify conditions that minimize byproduct formation. nih.govdigitellinc.com For instance, DFT calculations have shown that a penultimate proline residue can stabilize the transition state for DKP formation through C–H···π interactions, explaining why certain peptide sequences are more prone to this side reaction. nih.govacs.org

Catalytic cycles for derivatization reactions can also be modeled. For example, computational studies can support proposed mechanisms for palladium-catalyzed syntheses of substituted piperazines, involving steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.netnih.gov These theoretical models are crucial for understanding catalyst behavior and for the rational design of new synthetic methods.

Application of Computational Techniques for Conformational Analysis and Enantiomerization Barriers

The three-dimensional structure and conformational dynamics of this compound are critical to its chemical behavior and biological activity. The piperazinedione ring is not planar and can adopt various conformations, typically boat or twisted-boat forms. baranlab.org The presence of substituents significantly influences the preferred conformation.

Computational techniques are widely used for the conformational analysis of such molecules. researchgate.net Energy calculations for different possible conformers can identify the lowest energy (most stable) structures. For cis-3,6-disubstituted 2,5-DKPs, a boat-like conformation is generally preferred. baranlab.org The bulky tert-butyl group in this compound is expected to strongly influence the conformational equilibrium of the ring. conicet.gov.ar

A key aspect of chiral molecules is their stereochemical stability, which is determined by the energy barrier to enantiomerization (racemization). Computational methods are highly effective for calculating these barriers. rsc.org For chiral piperazinediones, enantiomerization would require the inversion of the stereocenter at C3. This could potentially occur through a ring-opening/ring-closing sequence or via an enolization mechanism that temporarily removes the chirality at the alpha-carbon. DFT studies can model the transition states for these potential pathways and calculate the associated activation energies, thereby predicting the optical stability of the compound. rsc.org For example, studies on the racemization of chiral benzodiazepines have used DFT to evaluate different proposed mechanisms, such as ring-chain tautomerism, and have successfully matched computational barriers with experimental data. rsc.org

| Computational Method | Application for this compound | Key Insights Provided |

| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies. | Activation barriers, reaction kinetics, mechanistic details of formation and ring-opening. researchgate.netrsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in solution. | Conformational flexibility, solvent effects, and pathways of conformational change. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a complex environment (e.g., with a catalyst or solvent). | Detailed electronic changes in the reacting core (QM) coupled with the influence of the surroundings (MM). |

Modeling Steric and Electronic Effects on Stereoselectivity

Stereoselectivity is a critical consideration in the reactions of chiral molecules like this compound. When new stereocenters are formed during derivatization reactions, the inherent chirality of the starting material can direct the stereochemical outcome. Computational modeling is a powerful tool for understanding and predicting this stereoselectivity.

Models can be built to analyze the transition states of competing diastereomeric reaction pathways. The relative energies of these transition states, calculated using quantum chemical methods, determine the predicted product ratio. Steric effects are a major factor in controlling stereoselectivity. nih.gov The bulky tert-butyl group can block one face of the molecule from attack by a reagent, leading to a high degree of facial selectivity. Computational models can precisely quantify these steric interactions by analyzing the geometries of the transition states. nih.gov

Electronic effects also play a crucial role. The distribution of electron density in the molecule, which can be calculated and visualized using computational methods, influences its reactivity. aip.org For example, the partial charges on atoms can determine the site of nucleophilic or electrophilic attack. In reactions involving charged intermediates or transition states, the ability of the molecular framework and the solvent to stabilize these charges can have a profound effect on the reaction pathway and its stereochemical outcome. By modeling these steric and electronic factors, computational chemistry provides a predictive framework for designing stereoselective syntheses based on the this compound scaffold.

Future Directions and Emerging Research Areas for Chiral 2,5 Piperazinediones

Development of Novel and Sustainable Synthetic Methodologies

The demand for enantiomerically pure chiral 2,5-piperazinediones has spurred the development of innovative and environmentally conscious synthetic strategies. These efforts are largely concentrated on enhancing enantioselectivity through advanced catalytic systems and designing greener, more scalable reaction pathways.

Advancements in Catalytic Systems for Enhanced Enantioselectivity

Significant progress has been made in the development of catalytic systems that afford high levels of enantioselectivity in the synthesis of chiral 2,5-piperazinediones. These systems often employ chiral ligands or organocatalysts to control the stereochemical outcome of key bond-forming reactions.

Recent breakthroughs include the use of iridium and rhodium complexes with chiral phosphine (B1218219) ligands. For instance, an Ir/SpinPHOX complex has been successfully utilized in the double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, yielding chiral 3,6-disubstituted-2,5-diketopiperazines with excellent enantioselectivities (up to 98% ee). Similarly, a Rh/(R,R)-f-spiroPhos complex has proven effective in the asymmetric hydrogenation of 3-alkylidene-2,5-diketopiperazines, achieving up to 99.9% ee.

Organocatalysis has also emerged as a powerful tool. Chiral spirocyclic-amide-derived triazolium organocatalysts have been developed for asymmetric mono- and dialkylation reactions of α-substituted 2,5-diketopiperazines, providing access to enantioenriched derivatives with up to >99% ee. Furthermore, proline-derived 2,5-diketopiperazines themselves have been investigated as catalysts in various chemoselective aerobic oxidation processes. researchgate.net

The Ugi four-component reaction (4CR) followed by cyclization is another prominent strategy. The use of catalytic anionic chiral Co(III) complexes in this sequence has enabled the asymmetric synthesis of chiral 2,5-diketopiperazines with high enantioselectivities (up to 95% ee). nih.gov

Table 1: Selected Catalytic Systems for Enantioselective Synthesis of Chiral 2,5-Piperazinediones

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) |

|---|---|---|---|

| Ir/SpinPHOX complex | Double asymmetric hydrogenation | 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione | Up to 98% |

| Rh/(R,R)-f-spiroPhos complex | Asymmetric hydrogenation | 3-alkylidene-2,5-diketopiperazines | Up to 99.9% |

| Chiral spirocyclic-amide-derived triazolium organocatalysts | Asymmetric mono- and dialkylation | α-substituted 2,5-diketopiperazines | Up to >99% |

| Anionic chiral Co(III) complexes | Ugi-4CR/cyclization | Various | Up to 95% |

Exploration of Environmentally Benign and Scalable Synthetic Routes

In line with the principles of green chemistry, researchers are actively exploring more sustainable methods for synthesizing chiral 2,5-piperazinediones. A key focus is the reduction of hazardous waste and the use of environmentally friendly solvents and catalysts.

One promising approach involves the use of novel low-transition-temperature mixtures (LTTMs) as green solvents. These biodegradable solvents can also act as recyclable catalysts, offering operational simplicity and improved green chemistry metrics. The Ugi cascade reaction is another example of an atom- and step-economic strategy that minimizes waste by incorporating multiple components in a single step. researchgate.net

The use of diboronic acid anhydride (B1165640) as a dehydration catalyst in hydroxy-directed peptide bond formations represents a significant advancement. This method avoids stoichiometric condensation reagents and produces water as the only byproduct, thereby improving atom economy. The synthesis can be performed as a three-step, one-pot sequence without intermediate purification, making it a concise and practical strategy.

Furthermore, biocatalysis is gaining traction as a green alternative. Enzymatic cascades, for instance, are being explored for the synthesis of chiral piperidines and pyrrolidines, which are related heterocyclic structures. researchgate.net The application of enzymes like imine reductases could offer highly selective and environmentally friendly routes to chiral piperazinedione precursors.

Design and Synthesis of Highly Substituted Chiral Piperazinediones

To expand the chemical space and biological activity of chiral piperazinediones, significant efforts are being directed towards the synthesis of highly substituted and structurally complex analogs.

Strategies for Increasing Structural Diversity and Complexity of the Core

A primary strategy for enhancing structural diversity is the direct functionalization of the piperazinedione core. C-H functionalization has emerged as a powerful tool, although it presents challenges for piperazine-containing compounds. nih.gov Techniques such as α-lithiation trapping, transition-metal-catalyzed α-C-H functionalizations, and photoredox catalysis are being explored to introduce substituents at the carbon atoms of the ring. nih.gov

Multicomponent reactions, such as the five-component diastereoselective synthesis of polysubstituted 2-piperidinones, offer a streamlined approach to building complexity in a single step. nih.gov These reactions allow for the creation of multiple stereocenters with high stereoselectivity. Additionally, the development of organocatalytic methods provides access to diverse scaffolds, such as chiral pyrrolodiketopiperazines, further expanding the structural variety. nih.gov

Development of New Functionalization Reactions at Unexplored Positions

Research is also focused on developing novel reactions to introduce functional groups at previously unexploited positions of the piperazinedione ring. This includes the regioselective functionalization of the C-3 and C-6 positions through enolate, radical, and cationic precursors. acs.org The development of new catalytic systems, such as chiral 1,2,3-triazolium salts for asymmetric mono- and dialkylation, allows for the construction of tetrasubstituted carbon centers.

The use of photoredox catalysis is enabling the development of highly diastereoselective C-H arylation reactions of substituted piperidines, a strategy that could be adapted for piperazinediones. These methods provide access to a broader range of functionalized derivatives with precise stereochemical control.

Advanced Applications in Interdisciplinary Research

The unique properties of chiral 2,5-piperazinediones have led to their exploration in a variety of interdisciplinary research areas, moving beyond their traditional role as pharmaceutical scaffolds.

In the field of materials science , the self-assembly properties of diketopiperazines are being harnessed to create novel materials. mdpi.com For example, aspartame-based diketopiperazine monomers have been used in the polycondensation of high-molecular-weight polyamides. rsc.org The self-assembly of these polymers can be controlled by the solvent system to form particles with various morphologies, such as irregular networks, ellipsoids, and hollow particles. rsc.org Furthermore, the propensity of cyclodipeptides to self-assemble into gels is being investigated for applications such as antimicrobial coatings. nih.gov

Chiral 2,5-piperazinediones are also finding applications as organocatalysts . Proline-derived diketopiperazines have shown catalytic activity in activating dioxygen for various chemoselective aerobic oxidations. researchgate.net This opens up possibilities for their use in developing new and sustainable catalytic processes.

In supramolecular chemistry , the rigid and chiral nature of the diketopiperazine scaffold makes it an excellent building block for the construction of complex supramolecular architectures. Their ability to form defined networks through hydrogen bonding is a key feature in their self-assembly into gels and other organized structures. mdpi.com

The bioactivity of chiral 2,5-piperazinediones continues to be a major area of investigation. They have been identified as potent inhibitors of various enzymes. For instance, certain chiral piperazine-2,5-dione derivatives are effective and selective non-competitive inhibitors of α-glucosidase. nih.gov Other derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and matrix metalloproteinase-2 (MMP-2) for the potential treatment of Alzheimer's disease. nih.gov Their constrained conformation makes them ideal scaffolds for mimicking peptide pharmacophores, leading to their development as potent and selective oxytocin (B344502) antagonists.

Table 2: Interdisciplinary Applications of Chiral 2,5-Piperazinediones

| Research Area | Application | Key Findings |

|---|---|---|

| Materials Science | Self-assembling materials | Formation of polyamides and gels with controlled morphologies. mdpi.comrsc.org |

| Organocatalysis | Catalysts for aerobic oxidation | Proline-derived diketopiperazines can activate dioxygen. researchgate.net |

| Supramolecular Chemistry | Building blocks for self-assembly | Formation of well-defined networks through hydrogen bonding. mdpi.com |

| Medicinal Chemistry | Enzyme inhibitors | Inhibition of α-glucosidase, AChE, and MMP-2. nih.govnih.gov |

| Receptor antagonists | Development of potent and selective oxytocin antagonists. |

Continued Exploration in Peptidomimetic Design and Conformational Control

Chiral 2,5-piperazinediones, also known as diketopiperazines (DKPs), are recognized as valuable scaffolds in the synthesis of heterocyclic systems. researchgate.netnih.gov These cyclic peptides, easily prepared from amino acids, offer a versatile template for creating structurally diverse molecules, including many with biological activity. researchgate.netnih.gov

The rigid structure of the DKP core provides a means to control the conformation of attached peptide chains, a critical aspect in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides, and their biological activity is highly dependent on their three-dimensional shape. By incorporating DKP scaffolds, researchers can induce specific secondary structures, such as β-turns and β-hairpins, in peptide sequences.

For instance, diketopiperazines have been used to induce β-hairpin formation in hexapeptides. This conformational control is crucial for designing ligands that can bind effectively to biological targets like receptors and enzymes. The continued exploration in this area focuses on synthesizing novel DKP derivatives and studying their influence on the conformational preferences of appended peptide chains. This research is vital for developing new therapeutic agents with enhanced potency and selectivity.

Novel Applications in Supramolecular Chemistry and Advanced Materials

The ability of 2,5-piperazinediones to form predictable assemblies through hydrogen bonding makes them attractive building blocks for supramolecular chemistry and the development of advanced materials. acs.org The amide groups within the piperazinedione ring can establish reciprocal hydrogen bonds, leading to the formation of one-dimensional tapes. These tapes can further assemble into two-dimensional sheets and three-dimensional solids. acs.org

This self-assembly property is being harnessed to create novel materials with specific functions. For example, by attaching different functional groups to the piperazinedione scaffold, researchers can engineer materials with liquid crystalline properties. acs.org The study of these materials includes exploring how modifications to the appended groups affect the crystal packing and bulk properties of the resulting solids. acs.org

The field of supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. Piperazinediones are ideal candidates for constructing such systems due to their well-defined hydrogen bonding patterns. Future research in this area will likely involve the design of more complex supramolecular architectures with applications in areas such as drug delivery, catalysis, and molecular recognition.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral 2,5-piperazinediones and their derivatives is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. researchgate.netnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, offers several advantages, including precise control over reaction parameters, enhanced safety, and the potential for scalability. researchgate.netsoci.org

Automated flow synthesis platforms can significantly accelerate the discovery and optimization of synthetic routes to complex molecules. researchgate.netrsc.org These systems allow for the rapid screening of reaction conditions and the efficient production of libraries of compounds for biological evaluation. For example, an automated fast-flow instrument has been used to manufacture peptide nucleic acids, demonstrating the speed and efficiency of this approach. researchgate.net

The application of flow chemistry to the synthesis of chiral compounds is a rapidly growing field. nih.gov By employing chiral catalysts in continuous flow reactors, it is possible to produce enantiomerically pure compounds with high efficiency. This is particularly relevant for the synthesis of chiral piperazinediones, where stereochemistry is critical for their biological activity. Future work will focus on developing more sophisticated automated systems that can perform multi-step syntheses of complex piperazinedione-based molecules with minimal human intervention. beilstein-journals.org

Interactive Data Table for (S)-3-tert-Butyl-2,5-piperazinedione

Q & A

Q. What are the key considerations for synthesizing (S)-3-tert-Butyl-2,5-piperazinedione in a laboratory setting?

Synthesis typically involves cyclization of chiral amino acid derivatives or asymmetric catalysis. Key steps include:

- Using tert-butyl groups to enhance steric hindrance, which stabilizes the piperazinedione ring during cyclization.

- Monitoring enantiomeric purity via chiral HPLC or polarimetry, as stereochemical integrity is critical for biological activity .

- Ensuring anhydrous conditions to avoid hydrolysis of intermediates. Storage at 0–6°C post-synthesis is recommended to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity.

- Spectroscopy : Confirm the structure via -NMR (e.g., tert-butyl protons at δ ~1.2 ppm) and -NMR (carbonyl carbons at δ ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW = 170.20) .

Q. What are the stability and storage protocols for this compound?

- Store at -20°C in airtight, light-protected containers to prevent oxidation or moisture absorption .

- Avoid prolonged exposure to ambient temperatures (>25°C), as elevated heat may degrade the piperazinedione ring.

- Conduct periodic stability tests using TLC or HPLC to monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Systematic Replication : Reproduce experiments under identical conditions (e.g., solvent, temperature) to isolate variables .

- Meta-Analysis : Cross-reference datasets from structural analogs (e.g., cyclo(Tyr-Leu) or cyclo(Val-Phe)) to identify trends in stereochemistry-activity relationships .

- Computational Modeling : Use molecular docking to predict binding affinities and compare with experimental IC values .

Q. What methodologies are suitable for studying the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure inhibition constants () using spectrophotometric methods (e.g., NADH depletion for dehydrogenases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.

- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can conflicting spectroscopic data (e.g., IR or NMR) for this compound be reconciled?

- Reference Standards : Compare experimental IR spectra with authenticated databases like the NIST Chemistry WebBook (Note: Data for this specific compound may require extrapolation from analogs) .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.

- Collaborative Validation : Share raw data with independent labs to confirm peak assignments .

Q. What strategies optimize the compound’s application in asymmetric catalysis or drug design?

- Derivatization : Introduce functional groups (e.g., fluorinated substituents) to enhance bioavailability or catalytic efficiency.

- Structure-Activity Relationship (SAR) Studies : Test analogs with modified tert-butyl or piperazinedione moieties to map pharmacophore regions .

- In Silico Screening : Use virtual libraries to predict novel derivatives with improved target selectivity .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or dispensing .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose per local hazardous waste regulations .

- Toxicity Mitigation : Avoid inhalation; if exposed, administer fresh air immediately. For skin contact, wash with soap and water for 15 minutes .

Data Management and Reproducibility

Q. How can researchers ensure data transparency and reproducibility in studies involving this compound?

- Open Data Practices : Deposit raw spectral data, crystallographic files, and assay protocols in repositories like Zenodo or Figshare .

- Detailed Metadata : Document synthesis conditions (e.g., catalyst loading, reaction time) to enable replication .

- Pre-registration : Submit experimental designs to platforms like Open Science Framework (OSF) to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.